N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide - 953170-51-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide

Catalog Number: EVT-3039800
CAS Number: 953170-51-9
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Medicinal Chemistry: Investigating its potential as a lead compound for developing new drugs targeting various diseases. The presence of a sulfonamide group suggests possible antibacterial activity [], while the imidazo[1,2-b]pyridazine core has been linked to a wide range of biological activities.

3,3,4,4,5,5-hexafluoro-{1-[2-methyl-5-(4-formylphenyl)thien-3-yl]-2-[2-methyl-5-(4-(1,3-dioxolan-2-yl)phenyl)thien-3-yl]}-cyclopent-1-ene

  • Compound Description: This compound is a novel unsymmetrical photochromic diarylethene. [] Photochromic compounds, including diarylethenes, are of significant interest for their potential applications in optoelectronic devices due to their desirable properties such as good thermal stability in both isomers, fatigue resistance, high sensitivity, and rapid response. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This group encompasses a series of novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline. [] These derivatives were investigated for their antimicrobial activities and exhibited good to moderate efficacy against tested microorganisms. []
  • Compound Description: This entry refers to a broad class of 1,2-bis-sulfonamide derivatives investigated for their ability to modulate chemokine receptors. [] Chemokine receptors are involved in various inflammatory and immune responses, making their modulators potential therapeutic targets. [] The specific structures within this class are diverse and encompass various substituents (R1-R18). []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: LY2784544 is a kinase inhibitor that was identified as a novel GPR39 agonist. [] It demonstrated allosteric modulation by zinc, displaying enhanced potency in its presence. [] This finding highlights the potential for zinc to influence the activity of small molecules targeting GPR39. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: Similar to LY2784544, GSK2636771 is a kinase inhibitor identified as a novel GPR39 agonist exhibiting zinc-dependent allosteric modulation. [] This discovery emphasizes the need to consider zinc's influence when investigating small molecules targeting GPR39. []

3-chloro-N-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is a previously described “GPR39-selective” agonist. [] This compound was used as a reference point to compare the signaling patterns of LY2784544 and GSK2636771 at GPR39, revealing the zinc-dependent allosteric modulation exhibited by all three compounds. []

Properties

CAS Number

953170-51-9

Product Name

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzenesulfonamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.45

InChI

InChI=1S/C20H18N4O3S/c1-14-3-9-17(10-4-14)28(25,26)23-16-7-5-15(6-8-16)18-13-24-19(21-18)11-12-20(22-24)27-2/h3-13,23H,1-2H3

InChI Key

CBZVLMZCCFQMLS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.